Scientific Field: Oncology
Application Summary: Trametinib has been approved in the US for the treatment of unresectable or metastatic malignant melanoma with BRAF V600E or V600K mutations.
Methods of Application: Trametinib is administered orally.
Results/Outcomes: The use of Trametinib has shown significant results in inhibiting the growth of malignant melanoma cells.
Application Summary: Trametinib is being developed for use in combination with dabrafenib in BRAF V600 mutation-positive metastatic cutaneous melanoma.
Methods of Application: Both Trametinib and Dabrafenib are administered orally.
Results/Outcomes: The combination of Trametinib and Dabrafenib has shown promising results in the treatment of metastatic cutaneous melanoma.
Scientific Field: Immunology and Oncology
Application Summary: Trametinib has been studied for its effects on immune function and in combination with immunomodulatory antibodies targeting PD-1, PD-L1, and CTLA-4.
Methods of Application: Trametinib is administered orally, and its effects were evaluated in human CD4+ and CD8+ T cells from healthy volunteers, a panel of human tumor cell lines, and in vivo using a CT26 mouse model.
Results/Outcomes: Trametinib reduced pERK levels, resulting in partial/transient inhibition of T-cell proliferation/expression of a cytokine and immunomodulatory gene subset, which is context dependent.
Application Summary: Trametinib is in phase II development for the treatment of pancreatic cancer. It is being studied for its potential to inhibit the growth of cancer cells in the pancreas.
Application Summary: Trametinib is also in phase II development for the treatment of non-small cell lung cancer. It is being evaluated for its ability to inhibit the growth of lung cancer cells.
Application Summary: Trametinib has been studied for its potential to sensitize KRAS-mutant lung adenocarcinoma tumors to PD-1/PD-L1 axis blockade.
Methods of Application: Trametinib is administered orally, and its effects were evaluated in a panel of human tumor cell lines.
Results/Outcomes: The study found that Trametinib could potentially enhance the effectiveness of immunotherapies targeting the PD-1/PD-L1 axis in KRAS-mutant lung adenocarcinoma.
Application Summary: Trametinib is in phase II development for the treatment of relapsed or refractory leukaemias. It is being studied for its potential to inhibit the growth of leukemia cells.
Application Summary: Trametinib is being developed for use in combination with dabrafenib for the treatment of colorectal cancer.
Methods of Application: Trametinib is administered orally, and its effects are evaluated in combination with other drugs.
Trametinib is an orally bioavailable small molecule that functions as a selective inhibitor of mitogen-activated extracellular signal-regulated kinase 1 and 2 (MEK1 and MEK2). It is primarily indicated for the treatment of advanced malignant melanoma, particularly in patients with BRAF V600 mutations. Trametinib works by inhibiting the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers due to mutations in the BRAF gene. This inhibition leads to reduced tumor cell proliferation and survival, making it a critical component of targeted cancer therapies .
Trametinib works by inhibiting Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2), which are enzymes involved in the RAS/MAPK signaling pathway []. This pathway plays a critical role in cell growth and proliferation. In some cancers, mutations can cause this pathway to be overactive, leading to uncontrolled cell division. By inhibiting MEK, Trametinib disrupts the signaling cascade and slows down cancer cell growth [].
The chemical formula of trametinib is C26H23FIN5O4, with a molecular weight of approximately 615.404 g/mol. Trametinib acts as a reversible allosteric inhibitor, binding to unphosphorylated forms of MEK1 and MEK2 with high affinity, thereby blocking their catalytic activity. This action prevents the phosphorylation and activation of downstream targets within the MAPK pathway . The metabolism of trametinib primarily occurs through deacetylation mediated by carboxylesterases, leading to several metabolites that exhibit reduced activity compared to the parent compound .
Trametinib exhibits potent anti-cancer activity by selectively inhibiting MEK1 and MEK2. The IC50 values for trametinib against unphosphorylated MEK2 are approximately 0.9 nM, indicating its high potency . Clinical studies have shown that trametinib significantly improves progression-free survival in patients with metastatic melanoma harboring BRAF mutations when used alone or in combination with dabrafenib, another targeted therapy that inhibits BRAF . Common side effects include skin rash, diarrhea, fatigue, peripheral edema, and nausea .
Trametinib has been studied for its interactions with other drugs metabolized by cytochrome P450 enzymes. It is predominantly metabolized by CYP3A4 and CYP2C8 pathways, which may lead to significant drug-drug interactions when co-administered with strong inhibitors or inducers of these enzymes. Notably, trametinib itself does not significantly inhibit CYP1A2, CYP2B6, or CYP2D6 at clinically relevant concentrations but may have mild inhibitory effects on CYP2C8 . Monitoring for potential interactions is essential when trametinib is prescribed alongside other medications.
Several compounds exhibit similar mechanisms of action or target pathways associated with trametinib. Below is a comparison highlighting their uniqueness:
Compound | Mechanism of Action | Indications | Unique Features |
---|---|---|---|
Dabrafenib | BRAF inhibitor | Melanoma (BRAF V600 mutations) | Often used in combination with trametinib |
Vemurafenib | BRAF inhibitor | Melanoma (BRAF V600E mutations) | First FDA-approved BRAF inhibitor |
Selumetinib | MEK inhibitor | Non-small cell lung cancer | Investigated for pediatric solid tumors |
Cobimetinib | MEK inhibitor | Melanoma (BRAF V600E mutations) | Used in combination with vemurafenib |
Trametinib's unique profile lies in its selective inhibition of MEK1 and MEK2 without significantly affecting other kinases, which may reduce off-target effects commonly associated with broader kinase inhibitors. Its clinical efficacy is particularly pronounced in patients with specific genetic alterations (BRAF mutations), allowing for personalized treatment approaches .
Irritant;Health Hazard